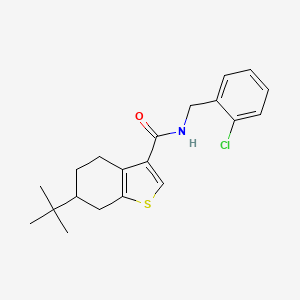![molecular formula C23H28N2O4S B6094553 2-(2-methoxyphenoxy)-N-({1-[(phenylthio)acetyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6094553.png)
2-(2-methoxyphenoxy)-N-({1-[(phenylthio)acetyl]-3-piperidinyl}methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenoxy)-N-({1-[(phenylthio)acetyl]-3-piperidinyl}methyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as MPPA and is used in various research studies due to its unique properties.
Mécanisme D'action
MPPA acts as a sigma-1 receptor agonist, which means that it binds to the sigma-1 receptor and activates it. The activation of the sigma-1 receptor leads to various downstream signaling pathways, which ultimately results in the physiological effects of MPPA. The exact mechanism of action of MPPA is not fully understood, but it is believed to modulate the activity of ion channels, enzymes, and other proteins.
Biochemical and Physiological Effects:
MPPA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation. MPPA has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, MPPA has been shown to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
MPPA has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist, which means that it can be used to specifically target the sigma-1 receptor. MPPA is also relatively stable and can be stored for long periods of time. However, MPPA has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, MPPA can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions related to MPPA. One direction is to investigate the role of sigma-1 receptors in various diseases and to develop drugs that target the sigma-1 receptor. Another direction is to investigate the long-term effects of MPPA and to determine its safety profile. Additionally, MPPA can be used as a tool to investigate the role of sigma-1 receptors in various physiological processes such as pain perception and memory. Overall, MPPA has great potential for scientific research and can be used to advance our understanding of various diseases and physiological processes.
Méthodes De Synthèse
The synthesis of MPPA involves the condensation of 2-methoxyphenol and 2-chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetamide. This intermediate is then reacted with 1-[(phenylthio)acetyl]-3-piperidinylmethylamine to yield MPPA. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
Applications De Recherche Scientifique
MPPA has been extensively used in various scientific research studies due to its unique properties. It has been used as a ligand for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as pain perception, memory, and mood regulation. MPPA has also been used as a tool to investigate the role of sigma-1 receptors in various diseases such as cancer, Alzheimer's disease, and depression.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-[[1-(2-phenylsulfanylacetyl)piperidin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-28-20-11-5-6-12-21(20)29-16-22(26)24-14-18-8-7-13-25(15-18)23(27)17-30-19-9-3-2-4-10-19/h2-6,9-12,18H,7-8,13-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZMXNJAMVYKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2CCCN(C2)C(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-2-thiophenesulfonamide](/img/structure/B6094484.png)
![8-[(4-bromo-2-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6094487.png)
![3-[1-(methoxyacetyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6094494.png)
![5-(4-fluorophenyl)-3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6094499.png)
![N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]-5-nitro-2-furamide](/img/structure/B6094515.png)
![N-{3-[acetyl(methyl)amino]phenyl}-2-furamide](/img/structure/B6094522.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6094530.png)
![N-(4-methoxyphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6094534.png)
![2-imino-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazolidin-4-one](/img/structure/B6094541.png)
![2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyrazine](/img/structure/B6094544.png)
![2-bromo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6094551.png)
![3-(4-chlorophenyl)-7-(dimethylamino)-2-ethylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6094561.png)
